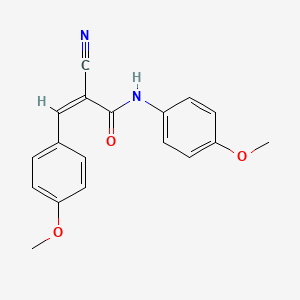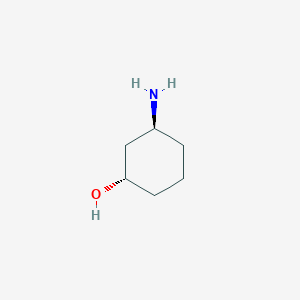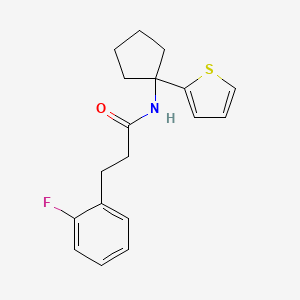
3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide is a chemical entity that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the fluorophenyl group and the propanamide backbone, are common in medicinal chemistry and are often associated with biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between an acid and an amine. For example, the synthesis of the compound in paper was achieved in one step from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. Similarly, the synthesis of 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide would likely involve the coupling of 2-fluorophenyl propanoic acid with an appropriate amine containing the thiophen-2-yl cyclopentyl moiety.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using various spectroscopic techniques such as NMR, UV, and mass spectrometry . These techniques would be applicable to determine the structure of 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide, ensuring the correct synthesis and purity of the compound.
Chemical Reactions Analysis
The propanamide moiety is a common functional group that can participate in further chemical reactions. For instance, the propanamide in paper was used as a precursor for the synthesis of functionalized cyclopropanes. The fluorophenyl group could also undergo various reactions, such as Suzuki coupling, if the fluorine atom is in an appropriate position for activation.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide would be influenced by its functional groups. The presence of the fluorophenyl group could affect the compound's lipophilicity and electronic properties, which are important for its interaction with biological targets . The thiophen-2-yl group could contribute to the compound's electronic characteristics and potentially its stability and reactivity.
Relevant Case Studies
While there are no direct case studies on the compound , the papers provided discuss related compounds with similar structural features. For example, paper describes the analgesic activity of a TRPV1 antagonist with a fluorophenyl group, indicating potential therapeutic applications. Paper discusses the importance of the fluorophenyl moiety in glucocorticoid receptor binding and activity, suggesting that the compound could also interact with biological targets in a meaningful way.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structural similarities to "3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide" have been synthesized and characterized through various chemical analyses, demonstrating the breadth of synthetic chemistry in producing complex molecules. For example, derivatives of flurbiprofen, a known NSAID, have been synthesized to explore their potential pharmacological properties. These synthetic efforts involve reactions between amine and flurbiprofen precursors, yielding compounds analyzed via NMR, IR, UV, and mass spectral data to confirm their structures (Manolov, Ivanov, & Bojilov, 2021; Manolov, Ivanov, & Bojilov, 2022) (Manolov et al., 2021) (Manolov et al., 2022).
Pharmacological Applications
The pharmacological research on related compounds has explored their potential as therapeutic agents. One study on selective androgen receptor modulators (SARMs) highlights the development of molecules for treating androgen-dependent diseases, examining their pharmacokinetics and metabolism in preclinical studies (Wu et al., 2006) (Wu et al., 2006). Another investigation into the metabolism of flutamide, an antiandrogen used in prostate cancer treatment, identifies new metabolites and their formation pathways, contributing to understanding drug safety and efficacy (Goda et al., 2006) (Goda et al., 2006).
Material Science and Molecular Recognition
Research extends beyond pharmacological applications, touching on material science and molecular recognition. For instance, the crystal structure analysis of thiophene-based compounds informs the development of materials with specific electronic or photonic properties (Nagaraju et al., 2018) (Nagaraju et al., 2018). Such studies provide foundational knowledge for designing new materials with applications in electronics, photonics, and nanotechnology.
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include information about how to handle and store the compound safely.
Orientations Futures
This could involve speculating about potential future research directions. For example, if the compound is a drug, future directions could include clinical trials or studies to investigate new therapeutic uses.
I hope this general information is helpful. For more specific information about “3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide”, I would recommend consulting scientific literature or databases, or reaching out to a specialist in the field.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-(1-thiophen-2-ylcyclopentyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-15-7-2-1-6-14(15)9-10-17(21)20-18(11-3-4-12-18)16-8-5-13-22-16/h1-2,5-8,13H,3-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPLWWFIRQYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)
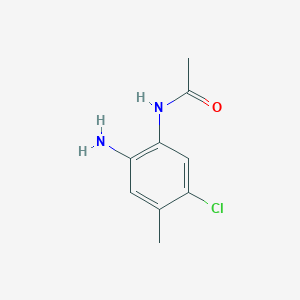
![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)
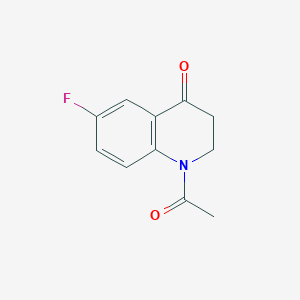
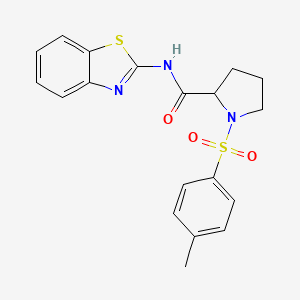
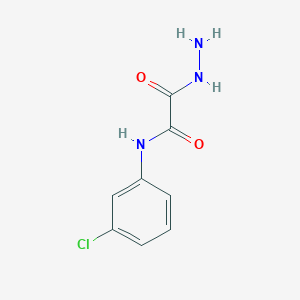

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)

